molecular formula C8H10FNO2 B062019 3-Fluoro-2,4-dimethoxyaniline CAS No. 195136-66-4

3-Fluoro-2,4-dimethoxyaniline

Cat. No. B062019
M. Wt: 171.17 g/mol
InChI Key: VAILCKGWMRWFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2,4-dimethoxyaniline is a fluorinated aromatic amine with potential interest in various chemical synthesis and material science fields. Fluorinated compounds like this are pivotal due to their unique reactivity, which often leads to applications in pharmaceuticals, agrochemicals, and advanced materials.

Synthesis Analysis

Synthesis routes for fluorinated aromatic amines, including compounds like 3-Fluoro-2,4-dimethoxyaniline, often involve halogenation, nitration, and subsequent reduction steps. An example of related synthesis is the creation of fluorinated 1,1-dialkoxy-3-iminoisoindoline acetals, where fluoroalkyl groups stabilize the amino tautomer, showcasing the unique reactivity of fluorinated intermediates in synthesis pathways (Erik N. Carrión, Angela T. Dang, & S. Gorun, 2018).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, fluorine's electronegativity and small size can affect the compound's overall electron distribution and steric hindrance, potentially stabilizing certain tautomers or conformations. This is observed in the structural analysis of halogenated 3-imino-amino-1-acetals, demonstrating how fluorine incorporation impacts molecular structure (Erik N. Carrión et al., 2018).

Chemical Reactions and Properties

Fluorinated aromatic amines participate in various chemical reactions, leveraging the unique reactivity of the fluorine atom. These compounds can undergo nucleophilic substitution reactions, participate in the synthesis of heterocyclic compounds, and serve as intermediates in the production of dyes, pharmaceuticals, and agrochemicals. The synthesis of benzene-fluorinated quinolinones illustrates the versatility of fluorinated amines in producing compounds with significant biological activity (L. Politanskaya et al., 2015).

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : Fluorinated chromenes, including 3-fluoro-2,2-dimethyl-2H-chromenes, have been synthesized using reactions involving fluoro-substituted compounds. These compounds are analogues of natural insect antijuvenile hormones, indicating potential applications in biochemistry and pest control (Camps et al., 1980).

  • Photofluorescent Properties and Cytotoxicity Evaluation : Benzene-fluorinated compounds, synthesized through PTSA-catalyzed cyclocondensation reactions, have been evaluated for their photofluorescent properties and cytotoxicity. These compounds exhibit similar fluorescence properties despite differing numbers of fluoro-substituents and show enhanced cytotoxic effects against tumor cells (Politanskaya et al., 2015).

  • Vibrational Spectroscopy : Theoretical anharmonic Raman and infrared spectra for monofluoroaniline isomers have been calculated, providing insights into the molecular structures and interactions of fluoro-substituted anilines with aromatic rings. This research is significant for understanding the effects of fluorine substituents on molecular geometry and charge distribution (Wojciechowski et al., 2011).

  • Synthesis and Structural Analysis : The synthesis and X-ray structure analysis of fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetals, including a fluorinated isoindoline scaffold, have been reported. This research contributes to the understanding of the structural characteristics of halogenated amino-acetal compounds (Carrión et al., 2018).

  • Organopalladium Complex Synthesis : Research on the synthesis of organopalladium complexes containing a fluoro ligand has been conducted. These complexes have applications in catalysis and are significant for understanding the reactivity and stability of fluoro-ligand metal complexes (Pilon and Grushin, 1998).

Safety And Hazards

The safety data sheet for 3-Fluoro-2,4-dimethoxyaniline suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

3-fluoro-2,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAILCKGWMRWFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441343
Record name 3-Fluoro-2,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2,4-dimethoxyaniline

CAS RN

195136-66-4
Record name 3-Fluoro-2,4-dimethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195136-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2,4-dimethoxyaniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2,4-dimethoxyaniline
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2,4-dimethoxyaniline
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2,4-dimethoxyaniline
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2,4-dimethoxyaniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2,4-dimethoxyaniline

Citations

For This Compound
1
Citations
J Chan - 2011 - summit.sfu.ca
Sialic acids are a family of 9-carbon keto sugars found throughout nature. The most prevalent example is N-acetylneuraminic acid (Neu5Ac). This carbohydrate is commonly found …
Number of citations: 2 summit.sfu.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.